N1,N2-Bis(cyclohexylmethyl)ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1,N2-Bis(cyclohexylmethyl)ethane-1,2-diamine is an organic compound with the molecular formula C16H32N2 It is a diamine derivative, characterized by the presence of two cyclohexylmethyl groups attached to the nitrogen atoms of ethane-1,2-diamine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N2-Bis(cyclohexylmethyl)ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with cyclohexylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The general reaction scheme is as follows:
C2H4(NH2)2+2C6H11CH2Cl→C16H32N2+2HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
N1,N2-Bis(cyclohexylmethyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclohexylmethyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Various substituted diamines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N1,N2-Bis(cyclohexylmethyl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: The compound is used in the production of polymers and as a curing agent for epoxy resins.
Wirkmechanismus
The mechanism of action of N1,N2-Bis(cyclohexylmethyl)ethane-1,2-diamine involves its interaction with molecular targets such as metal ions or enzymes. The cyclohexylmethyl groups provide steric hindrance, which can influence the binding affinity and selectivity of the compound. The ethane-1,2-diamine backbone allows for the formation of stable complexes with metal ions, which can be utilized in catalysis and other applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Bis(phenylmethyl)-1,2-ethanediamine: Similar structure but with phenylmethyl groups instead of cyclohexylmethyl groups.
N,N-Bis(2-aminoethyl)ethylenediamine: Contains additional amino groups, making it more reactive.
N,N,N’,N’-Tetramethylethylenediamine: A simpler diamine with methyl groups instead of cyclohexylmethyl groups.
Uniqueness
N1,N2-Bis(cyclohexylmethyl)ethane-1,2-diamine is unique due to the presence of bulky cyclohexylmethyl groups, which provide steric hindrance and influence its reactivity and binding properties. This makes it particularly useful in applications where selective binding and steric effects are important.
Eigenschaften
Molekularformel |
C16H32N2 |
---|---|
Molekulargewicht |
252.44 g/mol |
IUPAC-Name |
N,N'-bis(cyclohexylmethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C16H32N2/c1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16/h15-18H,1-14H2 |
InChI-Schlüssel |
PJBCPBFLRUDLKH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)CNCCNCC2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.